molecular formula C18H17N3O2 B6538932 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060281-89-1

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6538932
CAS No.: 1060281-89-1
M. Wt: 307.3 g/mol
InChI Key: RDLSPYUMUFHJHH-UHFFFAOYSA-N
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Description

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carbamoyl groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylamino pyridine for condensation reactions . Transition metal catalysts such as copper cyanide, potassium cyanide, and sodium cyanide are often used in cyanation reactions .

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide involves its ability to act as a versatile intermediate in organic synthesis. The cyano and carbamoyl groups in the molecule enable it to participate in various condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the dimethylcarbamoyl group enhances its solubility and reactivity compared to other cyanoacetamides .

Properties

IUPAC Name

4-cyano-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)17(22)11-13-5-9-16(10-6-13)20-18(23)15-7-3-14(12-19)4-8-15/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSPYUMUFHJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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